1-butyl-3,5-dimethoxybenzene
Description
1-Butyl-3,5-dimethoxybenzene is a synthetic aromatic compound characterized by a benzene ring substituted with methoxy groups at the 3- and 5-positions and a linear butyl chain at the 1-position. The butyl group confers moderate lipophilicity, while the methoxy substituents enhance electron density on the aromatic ring, influencing reactivity in electrophilic substitutions or cross-coupling reactions.
Properties
CAS No. |
51768-57-1 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-butyl-3,5-dimethoxybenzene |
InChI |
InChI=1S/C12H18O2/c1-4-5-6-10-7-11(13-2)9-12(8-10)14-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
JNAVXGYUAXCROD-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=CC(=C1)OC)OC |
Canonical SMILES |
CCCCC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-butyl-3,5-dimethoxybenzene can be synthesized through several methods. One common method involves the methylation of resorcinol (1,3-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as sodium hydroxide. The resulting 1,3-dimethoxybenzene is then subjected to a Friedel-Crafts alkylation reaction with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butyl group at the 5-position.
Industrial Production Methods: Industrial production of benzene, 1,3-dimethoxy-5-butyl typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-butyl-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and butyl groups direct incoming electrophiles to the ortho and para positions relative to themselves.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 1,3-dimethoxy-5-butylquinone.
Reduction: Formation of 1,3-dimethoxy-5-butylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-butyl-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzene, 1,3-dimethoxy-5-butyl involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the butyl group can influence the compound’s hydrophobicity and membrane permeability. These interactions can affect the compound’s binding to enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 1-butyl-3,5-dimethoxybenzene and its analogs based on substituent groups, physical properties, and applications:
Key Comparative Insights
Substituent Effects on Reactivity :
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) activate the benzene ring toward electrophilic substitution, whereas bromine (electron-withdrawing) deactivates it .
- Steric Effects : Linear butyl and cyclohexyl groups impose less steric hindrance compared to tert-butyl derivatives, making the former more reactive in coupling reactions .
Physical Properties: Solubility: Bromo and ethynyl derivatives exhibit higher polarity, with solubility in methanol or DMF, whereas butyl/tert-butyl analogs are more lipophilic . Thermal Stability: Ethynyl derivatives have higher boiling points (~264°C) due to strong intermolecular interactions, while tert-butyl analogs may decompose at elevated temperatures .
Applications: Synthetic Intermediates: Bromo and ethynyl derivatives serve as precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira) . Catalysis: Cyclohexyl derivatives are employed in Fe-catalyzed Kumada couplings . Materials Science: Tert-butyl-substituted compounds enhance thermal stability in polymers .
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